3-Bromophenylacetonitrile
Overview
Description
Mechanism of Action
3-Bromophenylacetonitrile, also known as 3-Bromobenzyl cyanide, is a chemical compound with the linear formula BrC6H4CH2CN . Here is an overview of its mechanism of action:
Target of Action
It has been used in the synthesis of a series of aminoethylbiphenyls, novel 5-ht7 receptor ligands . The 5-HT7 receptor is a target for the treatment of several neurological disorders.
Mode of Action
Its role in the synthesis of novel 5-ht7 receptor ligands suggests that it may interact with these targets, potentially influencing serotonin signaling .
Biochemical Pathways
Its role in the synthesis of 5-HT7 receptor ligands suggests it may influence serotonin signaling pathways .
Result of Action
Its use in the synthesis of 5-HT7 receptor ligands suggests potential effects on serotonin signaling .
Preparation Methods
The preparation of 3-Bromobenzyl cyanide typically involves a multi-step synthetic route:
Chlorination of Toluene: Toluene is chlorinated to form benzyl chloride.
Conversion to Benzyl Cyanide: Benzyl chloride is then converted to benzyl cyanide by reacting with sodium cyanide in an alcoholic solution.
Bromination: Finally, benzyl cyanide is brominated using bromine vapor in the presence of sunlight.
Chemical Reactions Analysis
3-Bromobenzyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.
Polymerization: In the presence of metals and some metal compounds, it may polymerize.
Scientific Research Applications
3-Bromobenzyl cyanide has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for their potential biological activities, including receptor binding and enzyme inhibition.
Industry: It has been used historically as a tear gas agent due to its potent lachrymatory effects.
Comparison with Similar Compounds
3-Bromobenzyl cyanide can be compared with other similar compounds such as:
Chloroacetophenone: Another lachrymatory agent used in tear gas.
CR Gas and CS Gas: Other chemical warfare agents with similar irritating properties.
Benzyl Cyanide: The precursor in the synthesis of 3-Bromobenzyl cyanide, which lacks the bromine atom and thus has different reactivity and applications.
Properties
IUPAC Name |
2-(3-bromophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYFBXKWIQKTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075322 | |
Record name | 3-Bromobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31938-07-5 | |
Record name | (3-Bromophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31938-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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